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Introduction
Topoisomerase IIβ-binding protein 1 (TopBP1) is a crucial scaffold protein that plays a central

role in maintaining genomic integrity. Its functions are integral to several fundamental cellular

processes, including DNA replication, DNA damage response (DDR), and cell cycle regulation.

[1] TopBP1's activity is tightly controlled by a network of upstream regulators that ensure its

timely and localized action. This technical guide provides an in-depth overview of the core

upstream regulators of TopBP1 activity, presenting quantitative data, detailed experimental

protocols, and signaling pathway visualizations to support further research and drug

development efforts targeting this critical protein.

Upstream Regulators of TopBP1 in the DNA Damage
Response
TopBP1 is a key activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master

regulator of the DNA damage checkpoint.[1] This activation is a critical step in the cellular

response to DNA single-strand breaks and replication stress. The primary upstream regulators

in this pathway are the 9-1-1 complex and the Rad17 clamp loader.

The 9-1-1 Complex and Rad17
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The 9-1-1 complex, a heterotrimer of Rad9, Rad1, and Hus1, is a PCNA-like clamp that is

loaded onto DNA at the junctions of single-stranded and double-stranded DNA by the Rad17-

RFC clamp loader.[2] The interaction between TopBP1 and the 9-1-1 complex is a prerequisite

for ATR activation.

The recruitment of TopBP1 to sites of DNA damage is mediated by a direct interaction between

the N-terminal BRCT domains 1 and 2 of TopBP1 and a constitutively phosphorylated serine

residue on the C-terminal tail of Rad9 (Ser373 in Xenopus laevis and Ser387 in human Rad9).

[2][3] Rad17, in addition to loading the 9-1-1 clamp, also facilitates the interaction between 9-1-

1 and TopBP1.[2] Studies in Xenopus egg extracts have shown that ATP binding by Rad17 is

essential for the association of 9-1-1 with TopBP1.[2]

ATM Kinase
In response to double-strand breaks (DSBs), the Ataxia-Telangiectasia Mutated (ATM) kinase

can also act as an upstream regulator of TopBP1. ATM phosphorylates TopBP1 on Serine

1131, which significantly enhances the association of TopBP1 with ATR.[4][5] This provides a

mechanism for ATR activation in response to DSBs, linking the two major DNA damage

response kinases.

Signaling Pathway for TopBP1-Mediated ATR Activation
The following diagram illustrates the signaling cascade leading to TopBP1-mediated ATR

activation in response to DNA damage.

DNA Damage Site

Recruitment & Loading ATR Activation

ssDNA-dsDNA Junction RPA Complex
 binds

Rad17-RFC recruits ATR-ATRIP Complex

 recruits

9-1-1 Complex
(Rad9-Rad1-Hus1)

 loads
TopBP1

 recruits via
p-Rad9 interaction  activates

Chk1
 phosphorylates

ATM

 phosphorylates (S1131)
(in response to DSBs)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.molbiolcell.org/doi/10.1091/mbc.e09-11-0958
https://www.molbiolcell.org/doi/10.1091/mbc.e09-11-0958
https://pmc.ncbi.nlm.nih.gov/articles/PMC2699152/
https://www.molbiolcell.org/doi/10.1091/mbc.e09-11-0958
https://www.molbiolcell.org/doi/10.1091/mbc.e09-11-0958
https://pubmed.ncbi.nlm.nih.gov/17446169/
https://authors.library.caltech.edu/records/6ravk-nkn21
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Upstream regulation of TopBP1 in ATR activation.

Upstream Regulators of TopBP1 in DNA Replication
TopBP1 is also essential for the initiation of DNA replication.[6] In this context, its activity is

regulated by Cyclin-Dependent Kinase (CDK) and its interaction with the protein Treslin.

Treslin and CDK
Treslin (also known as TICRR) is a key scaffolding protein in DNA replication initiation.[6] The

interaction between Treslin and TopBP1 is a critical, conserved step in the loading of the

Cdc45-MCM-GINS (CMG) helicase at replication origins.[6] This interaction is cell cycle-

regulated and depends on the phosphorylation of Treslin by CDK.[6][7] Specifically, CDK

phosphorylates Treslin on two conserved residues, T969 and S1001, which then allows Treslin

to bind to the N-terminal BRCT repeats of TopBP1.[6]

The interaction between Treslin and TopBP1 is maximal at a specific concentration of Cyclin A-

Cdk2, and this level of kinase activity is consistent with that required for maximal DNA

replication.[7]

Signaling Pathway for TopBP1 in DNA Replication
Initiation
The diagram below outlines the role of TopBP1 and its upstream regulators in the initiation of

DNA replication.
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Role of TopBP1 in DNA replication initiation.
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Post-Translational Modifications of TopBP1
The activity of TopBP1 is further regulated by various post-translational modifications, primarily

phosphorylation.

Phosphorylation by ATM and ATR: As mentioned, ATM phosphorylates TopBP1 at Ser1131 in

response to DSBs.[4][5] ATR also phosphorylates TopBP1, which is important for its

checkpoint function.[8]

Phosphorylation by Akt/PKB: The kinase Akt (also known as PKB) phosphorylates TopBP1 at

Serine 1159.[9][10] This phosphorylation induces the oligomerization of TopBP1 through its

seventh and eighth BRCT domains, which is crucial for its interaction with and repression of

the transcription factor E2F1, thereby inhibiting apoptosis.[9][10]

Quantitative Data on TopBP1 Regulation
The following tables summarize the available quantitative and semi-quantitative data on the

regulation of TopBP1 activity.
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Interaction Regulator(s)

Quantitative/Se

mi-quantitative

Data

Cell/System Reference(s)

TopBP1 foci

formation

Aphidicolin

(replication

stress)

12-fold increase

in TopBP1 at

chromosome

gaps/breaks.

HeLa cells [11]

ATR Kinase

Activity

TopBP1

fragments

Full-length

TopBP1 is the

most efficient

activator.

Fragments

containing the

ATR-activating

domain (AAD)

are sufficient for

activation.

In vitro kinase

assay
[1][12]

Treslin-TopBP1

Interaction
Cyclin A-Cdk2

Interaction is

maximal at 10

nM Cyclin A.

Xenopus egg

extracts
[7]

E2F1

Transcriptional

Activity

TopBP1

TopBP1

represses E2F1

transcriptional

activity in a dose-

dependent

manner.

293T and REF52

cells
[13][14]
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Post-

Translational

Modification

Kinase Site(s) Effect Reference(s)

Phosphorylation ATM Ser1131

Enhances

association with

ATR.

[4][5]

Phosphorylation Akt/PKB Ser1159

Induces

oligomerization

and interaction

with E2F1.

[9][10]

Phosphorylation CDK
(On Treslin:

T969, S1001)

Enables Treslin

interaction with

TopBP1.

[6]

Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further

investigation.

Co-Immunoprecipitation (Co-IP) of TopBP1 and
Interacting Partners
This protocol is adapted for the study of TopBP1 interactions, such as with Rad9 or Treslin.[15]

[16]

1. Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and

phosphatase inhibitors).

Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant (cell lysate).

2. Pre-clearing:

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to

reduce non-specific binding.

Pellet the beads by centrifugation and collect the pre-cleared lysate.

3. Immunoprecipitation:

Add the primary antibody against the "bait" protein (e.g., anti-TopBP1) to the pre-cleared

lysate.

Incubate overnight at 4°C with gentle rotation.

Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C.

4. Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent

concentration).

5. Elution and Analysis:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting using antibodies against the "bait" (TopBP1)

and putative "prey" proteins (e.g., Rad9, Treslin).

In Vitro ATR Kinase Assay with TopBP1
This protocol is based on methods used to demonstrate TopBP1's direct activation of ATR.[1]

[17]

1. Reaction Setup:
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Prepare a reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM

DTT).

In a microcentrifuge tube, combine purified ATR-ATRIP complex (e.g., 0.4 nM) and purified

TopBP1 or its fragments (e.g., 1-160 nM).

Add the substrate, such as a purified Chk1 fragment (e.g., 10 nM).

2. Kinase Reaction:

Initiate the reaction by adding ATP (e.g., 100 µM) containing [γ-³²P]ATP.

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

3. Termination and Analysis:

Stop the reaction by adding SDS-PAGE sample buffer.

Separate the reaction products by SDS-PAGE.

Analyze the phosphorylation of the substrate (Chk1) by autoradiography or by Western

blotting with a phospho-specific antibody (e.g., anti-phospho-Chk1 S345).

Chromatin Immunoprecipitation (ChIP) for TopBP1
This protocol provides a general framework for studying the association of TopBP1 with specific

DNA regions.[18][19][20]

1. Cross-linking:

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins

to DNA.

Quench the reaction with glycine.

2. Cell Lysis and Chromatin Shearing:

Lyse the cells and isolate the nuclei.
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Resuspend the nuclei in a shearing buffer and sonicate the chromatin to obtain DNA

fragments of 200-1000 bp.

3. Immunoprecipitation:

Dilute the sheared chromatin and pre-clear with Protein A/G beads.

Incubate the pre-cleared chromatin with an anti-TopBP1 antibody overnight at 4°C.

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

Wash the beads extensively to remove non-specifically bound chromatin.

Elute the chromatin complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

Reverse the formaldehyde cross-links by heating at 65°C.

Treat with RNase A and Proteinase K.

Purify the DNA using a PCR purification kit.

6. Analysis:

Quantify the amount of specific DNA sequences associated with TopBP1 using quantitative

PCR (qPCR) with primers for target and control regions.

Conclusion
The activity of TopBP1 is meticulously orchestrated by a network of upstream regulators that

converge on this critical scaffold protein to control its function in DNA replication and the DNA

damage response. The 9-1-1 complex, Rad17, ATM, Treslin, and CDK, along with post-

translational modifications, ensure that TopBP1 is activated at the right time and place to

maintain genomic stability. The quantitative data, though often semi-quantitative, provides

valuable insights into the dynamics of these regulatory interactions. The detailed experimental
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protocols provided herein serve as a foundation for further investigation into the intricate

mechanisms governing TopBP1 activity. A thorough understanding of these upstream

regulatory pathways is paramount for the development of novel therapeutic strategies that

target the vulnerabilities of cancer cells dependent on the DNA damage response and

replication machinery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cooperative activation of the ATR checkpoint kinase by TopBP1 and damaged DNA - PMC
[pmc.ncbi.nlm.nih.gov]

2. molbiolcell.org [molbiolcell.org]

3. TopBP1 and DNA polymerase-α directly recruit the 9-1-1 complex to stalled DNA
replication forks - PMC [pmc.ncbi.nlm.nih.gov]

4. Ataxia-telangiectasia mutated (ATM)-dependent activation of ATR occurs through
phosphorylation of TopBP1 by ATM - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Ataxia-telangiectasia Mutated (ATM)-dependent Activation of ATR Occurs through
Phosphorylation of TopBP1 by ATM [authors.library.caltech.edu]

6. DNA replication: Mammalian Treslin-TopBP1 interaction mirrors yeast Sld3-Dpb11 - PMC
[pmc.ncbi.nlm.nih.gov]

7. royalsocietypublishing.org [royalsocietypublishing.org]

8. TopBP1 activates ATR through ATRIP and a PIKK regulatory domain - PMC
[pmc.ncbi.nlm.nih.gov]

9. Regulation of TopBP1 oligomerization by Akt/PKB for cell survival - PMC
[pmc.ncbi.nlm.nih.gov]

10. embopress.org [embopress.org]

11. TopBP1 is required at mitosis to reduce transmission of DNA damage to G1 daughter
cells - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b12378835?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2655664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2655664/
https://www.molbiolcell.org/doi/10.1091/mbc.e09-11-0958
https://pmc.ncbi.nlm.nih.gov/articles/PMC2699152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2699152/
https://pubmed.ncbi.nlm.nih.gov/17446169/
https://pubmed.ncbi.nlm.nih.gov/17446169/
https://authors.library.caltech.edu/records/6ravk-nkn21
https://authors.library.caltech.edu/records/6ravk-nkn21
https://pmc.ncbi.nlm.nih.gov/articles/PMC3523092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3523092/
https://royalsocietypublishing.org/doi/10.1098/rsob.210121
https://pmc.ncbi.nlm.nih.gov/articles/PMC2418584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2418584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1618094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1618094/
https://www.embopress.org/doi/10.1038/sj.emboj.7601355
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4539992/
https://www.researchgate.net/figure/Activation-of-ATR-by-TopBP1-A-Potential-TopBP1-binding-sites-Two-different-views-of_fig3_322012523
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Regulation of E2F1 by BRCT Domain-Containing Protein TopBP1 - PMC
[pmc.ncbi.nlm.nih.gov]

14. TopBP1 recruits Brg1/Brm to repress E2F1-induced apoptosis, a novel pRb-independent
and E2F1-specific control for cell survival - PMC [pmc.ncbi.nlm.nih.gov]

15. Treslin Collaborates with TopBP1 in Triggering the Initiation of DNA Replication - PMC
[pmc.ncbi.nlm.nih.gov]

16. Rad17 Plays a Central Role in Establishment of the Interaction between TopBP1 and the
Rad9-Hus1-Rad1 Complex at Stalled Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]

17. academic.oup.com [academic.oup.com]

18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

19. protocols.io [protocols.io]

20. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA
Interactions - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Upstream Regulators of TopBP1 Activity: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378835#upstream-regulators-of-topbp1-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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